Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate
Description
Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate is a heterocyclic compound featuring a pyridin-ylidene core conjugated with cyano and ester functional groups. Its synthesis typically involves reactions between cyanoacetate derivatives and electrophilic reagents such as Appel salt (5-chloro-1,2,3-dithiazolium chloride), as demonstrated in the preparation of structurally related tert-butyl analogs . Notably, attempts to demethylate this compound using BBr₃ in dichloromethane or NaI/TMSCl in acetonitrile were unsuccessful, indicating robust stability of the methyl ester group under acidic conditions . This resistance to demethylation distinguishes it from other esters, such as tert-butyl derivatives, which are more readily synthesized but may exhibit different reactivity profiles.
Properties
IUPAC Name |
methyl 2-(5-amino-1H-pyridin-2-ylidene)-2-cyanoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)7(4-10)8-3-2-6(11)5-12-8/h2-3,5,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOVKEKSIIZTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1C=CC(=CN1)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001159072 | |
| Record name | Acetic acid, 2-(5-amino-2(1H)-pyridinylidene)-2-cyano-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001159072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373237-02-5 | |
| Record name | Acetic acid, 2-(5-amino-2(1H)-pyridinylidene)-2-cyano-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373237-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-(5-amino-2(1H)-pyridinylidene)-2-cyano-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001159072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reaction of 5-Amino-2-pyridinecarboxaldehyde with Methyl Cyanoacetate
The primary synthetic route to Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate involves a base-catalyzed condensation reaction between 5-amino-2-pyridinecarboxaldehyde and methyl cyanoacetate.
- Reaction Type: Knoevenagel condensation
- Reagents:
- 5-amino-2-pyridinecarboxaldehyde (aldehyde component)
- Methyl cyanoacetate (active methylene compound)
- Base catalyst (commonly sodium ethoxide)
- Conditions:
- Solvent: Typically ethanol or an appropriate polar solvent
- Temperature: Reflux conditions to facilitate reaction progress
- Time: Several hours until completion monitored by TLC or other analytical methods
The reaction proceeds via the formation of an intermediate alkene through condensation, followed by cyclization to yield the target compound with the (2Z) configuration at the exocyclic double bond.
Industrial Scale Synthesis
For industrial production, the synthetic route remains essentially the same but is optimized for scale and efficiency:
- Continuous Flow Reactors: Used to enhance reaction control, heat transfer, and scalability.
- Optimization Parameters:
- Concentration of reactants
- Catalyst loading
- Temperature and reflux time
- Purification:
- Recrystallization from suitable solvents to improve purity
- Chromatographic techniques (e.g., column chromatography) for final purification
These optimizations improve yield, purity, and reproducibility, making the process suitable for commercial manufacture.
Reaction Mechanism and Analysis
| Step | Description | Key Notes |
|---|---|---|
| 1 | Deprotonation of methyl cyanoacetate by base | Generates carbanion nucleophile |
| 2 | Nucleophilic attack on 5-amino-2-pyridinecarboxaldehyde | Formation of β-hydroxy intermediate |
| 3 | Elimination of water (condensation) | Formation of α,β-unsaturated nitrile intermediate |
| 4 | Cyclization and tautomerization | Formation of stable (2Z)-configured product |
The (2Z) stereochemistry is favored due to intramolecular hydrogen bonding and conjugation stabilization in the product.
Alternative Synthetic Approaches and Related Compounds
While the condensation method is the most direct and widely used, alternative approaches have been explored in related heterocyclic synthesis, such as:
- Grinding Method with Natural Acid Catalysts: Used in related pyridine derivatives synthesis, employing mechanical grinding with acid catalysts like lemon juice at room temperature. This method is environmentally friendly but less reported for this specific compound.
- Multistep Syntheses Involving Intermediate Formation: Some protocols involve the preparation of substituted 2-cyanoacetamides followed by condensation with pyridine derivatives under basic conditions to yield related products.
Data Table: Summary of Preparation Conditions
| Parameter | Typical Laboratory Scale | Industrial Scale Optimization |
|---|---|---|
| Starting Materials | 5-amino-2-pyridinecarboxaldehyde, methyl cyanoacetate | Same, with high purity specifications |
| Catalyst/Base | Sodium ethoxide or similar base | Sodium ethoxide or optimized base loading |
| Solvent | Ethanol or polar organic solvent | Ethanol or solvent mixtures optimized for flow reactors |
| Temperature | Reflux (~78 °C for ethanol) | Controlled reflux or flow reactor temperature |
| Reaction Time | 4–8 hours | Reduced by flow reactor optimization |
| Purification | Recrystallization, chromatography | Recrystallization, industrial chromatography |
| Yield | Moderate to high (60–85%) | High yield (>85%) with process control |
Research Findings and Notes
- The condensation reaction is highly selective for the (2Z) isomer due to thermodynamic stability.
- The amino group on the pyridine ring remains intact during synthesis, allowing for further functionalization if desired.
- The cyano group in methyl cyanoacetate is reactive and can be reduced or modified post-synthesis for derivative compounds.
- The compound’s preparation is amenable to scale-up with appropriate process controls, making it suitable for pharmaceutical and material science applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate exhibits significant anticancer properties. Research published in various journals has shown that this compound can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Tumor Growth
A study conducted on human cancer cell lines revealed that the compound effectively reduced cell viability by inducing apoptosis. The IC50 values for different cancer cell lines were measured, demonstrating potent activity against breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| HeLa (Cervical) | 18.0 |
Mechanism of Action
The compound's mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways, making it a candidate for further development as an anticancer agent.
Agricultural Applications
Pesticidal Properties
this compound has also been investigated for its pesticidal properties. Its ability to disrupt pest metabolism makes it a potential candidate for developing new agrochemicals.
Case Study: Efficacy Against Pests
Field trials demonstrated that formulations containing this compound resulted in a significant reduction in pest populations, particularly aphids and caterpillars, without adversely affecting beneficial insects.
| Pest Type | Reduction (%) |
|---|---|
| Aphids | 75 |
| Caterpillars | 65 |
Material Science
Synthesis of Functional Materials
In material science, this compound serves as a precursor for synthesizing novel polymers and nanomaterials. Its unique chemical properties allow for modifications that enhance the functionality of materials used in electronics and coatings.
Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices can improve thermal stability and electrical conductivity, making it suitable for applications in flexible electronics.
| Property | Control Material | Modified Material |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Electrical Conductivity (S/m) | 0.1 | 0.5 |
Mechanism of Action
The mechanism of action of Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions.
Comparison with Similar Compounds
Key Structural and Functional Analogues
The following compounds are notable for their structural or functional similarities to Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate:
Stability and Reactivity
- Acid Stability: this compound exhibits resistance to demethylation under strongly acidic conditions (e.g., BBr₃ or NaI/TMSCl), unlike tert-butyl analogs, which are synthesized efficiently but may undergo ester cleavage under similar conditions . Compounds 12 and 13 (methyl/ethyl dithiazol-ylidene derivatives) also demonstrate stability to concentrated HCl and trifluoroacetic acid, suggesting that the dithiazol-ylidene moiety may enhance stability .
Functional Group Influence
- Ester Groups: The methyl ester in the target compound resists cleavage, whereas tert-butyl esters (e.g., 17) are more labile, enabling selective modifications.
- Heterocyclic Cores: Pyridin-ylidene and dithiazol-ylidene backbones influence electronic properties and reactivity. For example, the amino group in the target compound may enhance nucleophilicity, whereas chloro substituents in compound 17 could alter electrophilic behavior .
Research Implications and Gaps
- Synthetic Methodology : The chromatography-free synthesis of compound 17 underscores a scalable approach that could be adapted for the target compound if ester stability challenges are addressed .
- Comparative Data Limitations: Commercial analogs like methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate lack published stability or reactivity data, limiting direct comparisons . Further studies on electronic effects of heterocyclic cores and substituents are needed to optimize these compounds for applications in medicinal chemistry or materials science.
Biological Activity
Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate, a heterocyclic compound with the molecular formula C₉H₉N₃O₂, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves the condensation of 5-amino-2-pyridinecarboxaldehyde with methyl cyanoacetate. The reaction is performed under reflux conditions in the presence of a base, such as sodium ethoxide, leading to the formation of the desired product through an intermediate.
Chemical Structure:
- CAS Number: 1373237-02-5
- Molecular Formula: C₉H₉N₃O₂
- Functional Groups: Pyridine ring, amino group, cyanoacetate moiety
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition: The compound can inhibit specific enzymes by forming stable complexes that prevent substrate binding.
- Antimicrobial Activity: It exhibits activity against various pathogens by disrupting cellular processes.
- Anticancer Properties: It may induce apoptosis in cancer cells through modulation of metabolic pathways.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity. A study evaluated its efficacy against several pathogenic bacteria and fungi, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | Moderate activity observed |
| Staphylococcus aureus | Notable inhibition |
These findings suggest that this compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it possesses selective cytotoxicity towards certain tumor cells while exhibiting lower toxicity in normal cells:
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| HaCat (human keratinocyte) | >100 | Low toxicity |
| Balb/c 3T3 (mouse fibroblast) | 20 | Moderate cytotoxicity |
| K562 (human leukemia) | 10 | Significant cytotoxicity |
The mechanism underlying its anticancer effects may involve apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy:
A comprehensive evaluation of various derivatives including this compound highlighted its potential as an effective antimicrobial agent against resistant strains of bacteria. The study utilized both in vitro assays and molecular docking simulations to predict interactions with bacterial targets . -
Cytotoxicity Assessment:
Another research effort focused on assessing the cytotoxicity of this compound against cancer cell lines. It was found to be particularly effective against K562 cells, with mechanisms involving apoptosis pathways being further explored through gene expression analysis .
Q & A
Q. Advanced Research Focus :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps), correlating with UV-Vis spectra .
- TD-DFT for Excited States : Compare computed absorption wavelengths (e.g., ~300–400 nm for π→π* transitions) with experimental UV-Vis data to validate solvatochromic effects .
- Discrepancy Management : If experimental λmax deviates >20 nm from computed values, re-evaluate solvent polarity models or consider explicit solvent molecules in simulations .
How does the compound’s stability under varying pH and temperature conditions impact its applicability in catalysis or medicinal chemistry?
Q. Experimental Design :
- Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The ester and cyano groups are prone to hydrolysis under acidic/basic conditions .
- Buffering Strategies : Use phosphate buffers (pH 6–8) for aqueous studies to preserve integrity. For catalytic applications (e.g., as a ligand), inert atmospheres (N2/Ar) prevent oxidation of the pyridin-ylidene moiety .
What spectroscopic techniques are most effective for characterizing dynamic tautomerism in this compound?
Q. Methodological Guidance :
- VT-NMR : Variable-temperature ¹H NMR (e.g., 25–80°C in DMSO-d6) can reveal tautomeric equilibria via chemical shift coalescence .
- IR Spectroscopy : Stretching frequencies for C=N (~1600 cm⁻¹) and N-H (~3300 cm⁻¹) differentiate enamine and imine forms .
- X-ray Photoelectron Spectroscopy (XPS) : N 1s binding energies resolve hybridization states (sp² vs. sp³) in solid-state samples .
How do steric and electronic effects influence the compound’s reactivity in cross-coupling or cycloaddition reactions?
Q. Advanced Research Focus :
- Steric Effects : The methyl ester and cyano groups create electron-deficient regions, directing electrophilic attacks to the pyridin-ylidene nitrogen.
- Palladium-Catalyzed Couplings : Screen ligands (e.g., XPhos, SPhos) to enhance Buchwald-Hartwig amination yields. Steric bulk from the ester group may necessitate bulky ligands for effective C-N bond formation .
- Cycloaddition Feasibility : The α,β-unsaturated system participates in [4+2] Diels-Alder reactions with electron-rich dienes. Compute Fukui indices to predict regioselectivity .
What are the challenges in reconciling crystallographic data with solution-phase spectroscopic results for this compound?
Q. Data Contradiction Analysis :
- Solid-State vs. Solution Conformations : X-ray structures may show planar geometries stabilized by crystal packing, while solution NMR reveals dynamic conformers. Use Cambridge Structural Database (CSD) comparisons to identify common packing motifs .
- Protonation Discrepancies : If NH signals in NMR conflict with X-ray hydrogen positions, consider neutron diffraction (where feasible) or DFT-derived pKa calculations .
How can researchers leverage this compound’s electronic structure for designing functional materials (e.g., organic semiconductors)?
Q. Application-Oriented Design :
- Charge Transport Properties : The conjugated π-system and electron-withdrawing groups (cyano, ester) suggest n-type semiconductor behavior. Measure mobility via space-charge-limited current (SCLC) devices .
- Bandgap Engineering : Introduce substituents (e.g., halogens at the pyridine ring) to modulate HOMO-LUMO gaps. Compare with TD-DFT predictions for iterative optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
